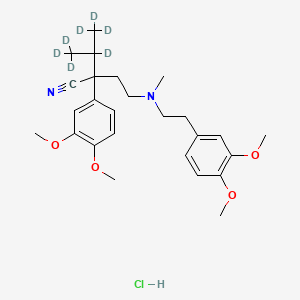
D 517-d7 Hydrochloride (Verapamil Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verapamil is a medication used for the treatment of high blood pressure, chest pain due to insufficient blood flow to the heart, and supraventricular tachycardia. The compound has the molecular formula C26H30D7ClN2O4 and a molecular weight of 484.08.
Preparation Methods
The preparation of D 517-d7 Hydrochloride involves synthetic routes that include the incorporation of deuterium atoms into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including the use of deuterated reagents and catalysts. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
D 517-d7 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
D 517-d7 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of D 517-d7 Hydrochloride involves its interaction with molecular targets and pathways similar to those of Verapamil. Verapamil works by inhibiting calcium ion influx through L-type calcium channels, leading to relaxation of vascular smooth muscles and reduction in heart rate. The labelled analogue, D 517-d7 Hydrochloride, is used primarily for research purposes to study these mechanisms in detail.
Comparison with Similar Compounds
D 517-d7 Hydrochloride is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Similar compounds include:
D 517: The unlabelled analogue of D 517-d7 Hydrochloride.
Verapamil: The parent compound used for treating cardiovascular conditions.
Other Verapamil Impurities: Various impurities that may arise during the synthesis of Verapamil. The uniqueness of D 517-d7 Hydrochloride lies in its application in research for studying metabolic pathways and reaction mechanisms using stable isotope labeling.
Properties
IUPAC Name |
3,4,4,4-tetradeuterio-2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-(trideuteriomethyl)butanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H/i1D3,2D3,19D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLOHGQKBZSXNK-GUZHUBCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














